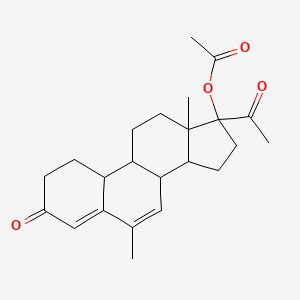
5-Bromo-4-oxo-pentanoic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-oxo-pentanoic acid benzyl ester is an organic compound with the molecular formula C12H13BrO3. It is a derivative of pentanoic acid, where the hydrogen atom at the 5th position is replaced by a bromine atom, and the carboxylic acid group is esterified with benzyl alcohol. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-oxo-pentanoic acid benzyl ester typically involves the bromination of 4-oxo-pentanoic acid followed by esterification with benzyl alcohol. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The esterification is usually carried out under acidic conditions using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination step can be optimized using controlled addition of bromine and maintaining the reaction temperature. The esterification can be performed in a solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-oxo-pentanoic acid benzyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be oxidized to form other derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Hydrolysis using aqueous sodium hydroxide followed by oxidation with potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted pentanoic acid derivatives.
Reduction: Formation of 5-bromo-4-hydroxy-pentanoic acid benzyl ester.
Oxidation: Formation of 5-bromo-4-oxo-pentanoic acid.
Scientific Research Applications
5-Bromo-4-oxo-pentanoic acid benzyl ester is used in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: As a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Potential intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-oxo-pentanoic acid benzyl ester involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the 5th position makes the compound susceptible to nucleophilic attack, leading to substitution reactions. The carbonyl group in the ester moiety can participate in various reactions, including reduction and oxidation, influencing the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-pentanoic acid benzyl ester: Lacks the bromine atom, making it less reactive towards nucleophiles.
5-Bromo-4-oxo-pentanoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester group, affecting its solubility and reactivity.
5-Bromo-4-hydroxy-pentanoic acid benzyl ester: Reduced form with a hydroxyl group instead of a carbonyl group, altering its chemical properties.
Uniqueness
5-Bromo-4-oxo-pentanoic acid benzyl ester is unique due to the presence of both a bromine atom and a benzyl ester group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C12H13BrO3 |
|---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
benzyl 5-bromo-4-oxopentanoate |
InChI |
InChI=1S/C12H13BrO3/c13-8-11(14)6-7-12(15)16-9-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
IYUYWGNRINLMTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



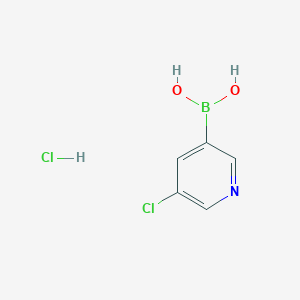
![1-[3-[4-Amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclobutyl(methyl)amino]but-2-en-1-one;1-[3-[4-amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclopropyl(methyl)amino]but-2-en-1-one](/img/structure/B13402639.png)
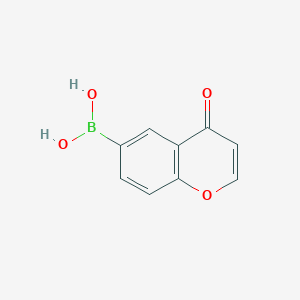
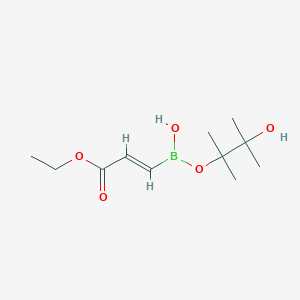
![Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13402658.png)
![(R)-1-[(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine](/img/structure/B13402663.png)
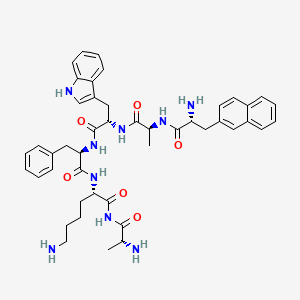
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B13402676.png)

![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13402692.png)
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13402697.png)

